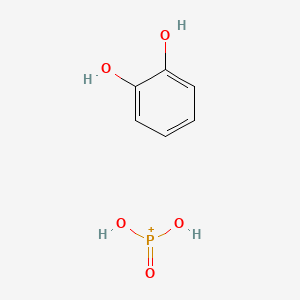

Catechol mono(dihydrogen phosphonate)

Description

Structure

2D Structure

Properties

Molecular Formula |

C6H8O5P+ |

|---|---|

Molecular Weight |

191.10 g/mol |

IUPAC Name |

benzene-1,2-diol;dihydroxy(oxo)phosphanium |

InChI |

InChI=1S/C6H6O2.HO3P/c7-5-3-1-2-4-6(5)8;1-4(2)3/h1-4,7-8H;(H-,1,2,3)/p+1 |

InChI Key |

ZJDJFMUCTDCJDH-UHFFFAOYSA-O |

Canonical SMILES |

C1=CC=C(C(=C1)O)O.O[P+](=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Design for Catechol Mono Dihydrogen Phosphonate Analogues

Strategies for Phosphorylation of Catechol and its Derivatives

Phosphorylation, the process of adding a phosphoryl group (PO₃) to a molecule, is a fundamental reaction in the synthesis of these catechol derivatives. sigmaaldrich.com The methods for achieving this transformation on a catechol scaffold can be broadly categorized into direct phosphorylation and multi-step sequences involving protected intermediates.

Directly achieving mono-phosphorylation on an unprotected catechol molecule presents a significant chemoselectivity challenge due to the presence of two adjacent, reactive hydroxyl groups. While general methods for the phosphorylation of alcohols and phenols exist, controlling the reaction to favor the formation of a single phosphate (B84403) monoester on the catechol ring is complex. Biocatalytic approaches have shown promise for the selective phosphorylation of substituted phenols and benzenediols. For instance, the kinase PsiK, responsible for psilocybin biosynthesis, has demonstrated activity on a range of phenol (B47542) derivatives. nih.gov In one study, the enzyme was able to phosphorylate substrates with catechol-like structures, such as dopamine, although with low conversion, indicating that enzymatic methods could potentially be engineered for more efficient and selective direct phosphorylation of catechols. nih.gov

Chemical methods often employ phosphorylating agents that can react with hydroxyl groups. Catalyst systems like phosphoenolpyruvic acid monopotassium salt (PEP-K) with tetrabutylammonium hydrogen sulfate (TBAHS) have been developed for the direct phosphorylation of a wide range of alcohols with high functional group tolerance. nih.gov However, application to diols like catechol would likely result in a mixture of mono- and di-phosphorylated products, necessitating careful control of stoichiometry and reaction conditions or subsequent chromatographic separation.

To overcome the challenges of direct, selective phosphorylation, a common and more controlled strategy involves the use of protecting groups for the catechol hydroxyl functions. This multi-step approach allows for other chemical transformations to be performed on the molecule before the final deprotection step reveals the catechol moiety.

The synthesis of beta-blockers, for example, often begins with the mono-alkylation of catechol, which serves to protect one of the hydroxyl groups while the other is derivatized. wikipedia.org Similarly, in the synthesis of specific catecholate ligands, one or both hydroxyl groups are protected to allow for the introduction of the phosphonate (B1237965) group at a desired position on the aromatic ring. A multi-step synthesis starting from protocatechuic acid to produce a catechol with a phosphonate-containing side chain implicitly relies on the protection of the catechol hydroxyls during the synthetic sequence. nih.govscispace.com Benzyl groups are also commonly used as protecting groups for phenols in multi-step syntheses. researchgate.net The general workflow involves:

Protection of one or both hydroxyl groups of the catechol starting material.

Functionalization of the aromatic ring, including the introduction of the phosphonate group.

Deprotection of the catechol hydroxyls to yield the final product.

This method provides greater control over the final structure of the molecule, ensuring the phosphonate group is introduced at the correct position and that mono-phosphorylation is achieved if desired.

A key application of these molecules is to act as anchoring groups that bind strongly to surfaces, such as metal oxide nanocrystals. chemrxiv.org The phosphonate group is particularly effective for this purpose. researchgate.netacs.org Synthetic strategies have been developed to directly incorporate phosphonate groups onto the catechol ring, typically at the 4-position.

One reported synthesis starts from pyrocatechol (B87986) and, in three steps, yields 4-diethoxyphosphorylbenzene-1,2-diol. nih.govscispace.com This places the phosphonate group directly on the aromatic ring. The synthesis involves electrophilic substitution or cross-coupling reactions to form the C-P bond. Palladium-catalyzed cross-coupling reactions, such as the Hirao reaction, are common methods for forming aryl-phosphonate bonds. organic-chemistry.orgacs.org These reactions typically couple a dialkyl phosphite (B83602) with an aryl halide.

| Starting Material | Product | Number of Steps | Reference |

| Pyrocatechol | 4-diethoxyphosphorylbenzene-1,2-diol | 3 | nih.govscispace.com |

| Protocatechuic acid | 4-(diethoxyphosphorylmethyl)benzene-1,2-diol | 6 | nih.govscispace.com |

This interactive table summarizes synthetic routes to catechol derivatives with phosphonate anchoring groups.

The final step in these syntheses often involves the deprotection of the phosphonate ester (e.g., converting a diethyl phosphonate to a phosphonic acid) to reveal the anchoring group. This is commonly achieved by reaction with trimethylsilyl bromide (TMSBr). rsc.org

Functionalization of the Catechol Skeleton with Phosphonate Moieties

Beyond direct attachment, the properties of the catechol-phosphonate system can be fine-tuned by modifying the connection between the two functional groups and by preparing derivatives suitable for specific applications.

The electronic communication between the catechol ring and the phosphonate group can significantly impact the properties of the molecule. Attaching a strong electron-withdrawing group like a phosphonate directly to the 4-position of the catechol ring can perturb the electron-donating ability of the catecholate ligand. nih.gov To mitigate this effect, a spacer group can be introduced between the aromatic ring and the phosphonate anchor.

A common choice for a spacer is a methylene (B1212753) (-CH₂-) group. For example, 4-(diethoxyphosphorylmethyl)benzene-1,2-diol was prepared in a six-step synthesis from protocatechuic acid. nih.govscispace.com Studies comparing this methylene-spaced molecule with its directly attached analogue showed that the spacer effectively isolates the catecholate from the electron-withdrawing phosphonate group, preserving the catechol's intrinsic electronic properties. nih.gov The length and nature of these spacers can be varied to systematically tune the performance of the molecule in applications like dye-sensitized solar cells or as surface coatings. researchgate.net

| Compound | Spacer | Synthetic Steps | Starting Material | Key Finding |

| ((Et)phoscat)H₂ | None | 3 | Pyrocatechol | Phosphonate group perturbs the donor ability of the catecholate. nih.gov |

| ((Et)Bnphoscat)H₂ | Methylene (-CH₂-) | 6 | Protocatechuic acid | Methylene spacer isolates catecholate from the electron-withdrawing phosphonate. nih.gov |

This interactive table compares catechol-phosphonate analogues with and without a spacer group.

For applications involving the binding of these ligands to surfaces like nanocrystalline metal oxides, it is often advantageous to use a protected form of the catechol derivative during the binding process. Trimethylsilyl (TMS) ethers are commonly used for this purpose. The TMS groups are reactive and can facilitate the binding process, often being hydrolyzed in situ.

Catechol derivatives bearing phosphonate anchors have been further elaborated to their trimethylsilyl-protected counterparts. nih.govscispace.com This is typically achieved by reacting the catechol hydroxyl groups with a silylating agent, such as N,O-Bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS). researchgate.net The resulting TMS-protected catechol phosphonate can then be used to functionalize surfaces. The use of lithiated methyl α-(trimethylsilyl)methylphosphonate has also been explored as a reagent for the synthesis of β-ketophosphonates, demonstrating the utility of silyl groups in phosphonate chemistry. organic-chemistry.org

Novel Synthetic Approaches and Catalyst Development

Recent innovations in organic synthesis have provided powerful tools for the construction of catechol phosphonates. These methods often rely on the development of novel catalysts and synthetic pathways that offer high yields and selectivity.

The direct hydroxylation of a phenolic C-H bond is a highly attractive and atom-economical strategy for synthesizing catechol derivatives. Iridium-catalyzed reactions have emerged as a promising approach to achieve this transformation. nih.gov This method often utilizes a directing group to guide the hydroxylation to the ortho position of a pre-existing hydroxyl group on the aromatic ring.

One notable strategy involves an iridium-catalyzed, redox-neutral C-H hydroxylation of phenols, where an oxyacetamide directing group serves as the oxygen source. nih.gov This approach allows for the one-step synthesis of various substituted catechols under mild conditions. The catalytic cycle is thought to involve the coordination of the iridium catalyst to the phenol, followed by a directed C-H activation and subsequent intramolecular oxygen transfer from the directing group to the aromatic ring. nih.gov This method has been successfully applied to the synthesis of biologically important catechols. nih.gov

Another approach to aromatic C-H hydroxylation involves the activation of the arene through η6-coordination to an iridium(III) complex. nih.govfigshare.com This coordination increases the electrophilicity of the aromatic ring, facilitating nucleophilic attack by an oxygen source. nih.gov This strategy offers high positional selectivity, with hydroxylation occurring at the site of least electron density. nih.gov The development of these iridium-catalyzed methods represents a significant advancement in the synthesis of the catechol core structure. nih.govdiva-portal.orgbeilstein-journals.orgrsc.orgamanote.com

Table 1: Comparison of Iridium-Catalyzed C-H Hydroxylation Methods for Catechol Synthesis

| Method | Catalyst System | Key Features | Substrate Scope |

|---|---|---|---|

| Oxyacetamide-Directed C-H Hydroxylation | [Cp*IrCl2]2 | Redox-neutral, intramolecular oxygen source, mild conditions. nih.gov | Diverse substituted phenols. nih.gov |

| η6-Coordination to Iridium(III) | Iridium(III) complex | High positional selectivity, activation of the arene as an electrophile. nih.gov | Aromatic compounds amenable to η6-coordination. |

The introduction of the phosphonate group is a critical step in the synthesis of catechol mono(dihydrogen phosphonate). Phosphonate esters are key intermediates that can be subsequently hydrolyzed to the desired dihydrogen phosphonate. nih.govresearchgate.net Several facile methods for the synthesis of aryl phosphonate esters have been developed.

The Hirao reaction, a palladium-catalyzed cross-coupling of aryl halides with dialkyl phosphites, is a widely used method for forming C-P bonds. mdpi.com Microwave-assisted Hirao reactions have been shown to proceed with high conversions and excellent yields in shorter reaction times. mdpi.com Various palladium, nickel, and copper catalysts can be employed for this transformation. mdpi.comorganic-chemistry.org

Another common approach is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an aryl halide to form the corresponding dialkyl arylphosphonate. rsc.orgwikipedia.org This reaction is often catalyzed and can be performed under mild conditions with a broad functional group tolerance. organic-chemistry.org Additionally, copper-catalyzed additions of H-phosphonate dialkyl esters to boronic acids provide an efficient route to aryl phosphonates. organic-chemistry.orgdigitellinc.com More recent developments include visible-light-driven, photocatalyst-free methods for the synthesis of aryl phosphonates from aryl halides and trialkyl phosphites. rsc.orgresearchgate.net

The choice of synthetic method often depends on the specific substrate and the desired complexity of the final molecule. These methods provide a versatile toolbox for the preparation of the phosphonate ester precursors required for the synthesis of catechol mono(dihydrogen phosphonate) analogues. nih.govacs.orgorganic-chemistry.orggoogle.com

Table 2: Selected Methods for the Facile Synthesis of Aryl Phosphonate Esters

| Reaction | Catalyst/Reagents | Key Features | Typical Starting Materials |

|---|---|---|---|

| Hirao Reaction | Pd(OAc)2, NiCl2, or Cu(I) salts. mdpi.com | Microwave-assisted, high yields, short reaction times. mdpi.com | Aryl halides, dialkyl phosphites. mdpi.com |

| Michaelis-Arbuzov Reaction | Heat or catalyst. wikipedia.org | Broad functional group tolerance. organic-chemistry.org | Aryl halides, trialkyl phosphites. wikipedia.org |

| Copper-Catalyzed C-P Coupling | Cu2O/1,10-phenanthroline. organic-chemistry.org | Mild and efficient. organic-chemistry.org | Aryl boronic acids, H-phosphonate dialkyl esters. organic-chemistry.org |

| Photocatalyst-Free C-P Coupling | Visible light, potassium thioacetate. rsc.org | Highly efficient, operationally simple, room temperature. rsc.org | Aryl halides, trialkyl phosphites. rsc.org |

Purification and Isolation Techniques for Catechol Mono(dihydrogen phosphonate) Isomers and Derivatives

The purification and isolation of catechol mono(dihydrogen phosphonate) isomers and their derivatives are crucial for obtaining compounds of high purity for further studies. The structural similarities between isomers and the presence of polar functional groups necessitate the use of advanced separation techniques.

Chromatographic methods are central to the purification of these compounds. High-performance liquid chromatography (HPLC) is a powerful tool for separating complex mixtures of organophosphorus compounds and catechol derivatives. nih.govchromatographyonline.comcolumn-chromatography.comwmich.edunih.govresearchgate.net Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer, is commonly employed for the separation of polar aromatic compounds. chromatographyonline.comnih.gov The choice of mobile phase composition and gradient can be optimized to achieve baseline separation of closely related isomers. nih.gov

For the specific purification of catechol-containing molecules, boronate affinity chromatography can be a highly effective technique. nih.gov This method leverages the ability of the cis-diol system in catechols to form stable, reversible complexes with boronate resins under weakly basic conditions. nih.gov This allows for the selective retention of catechol derivatives on the column, while non-catecholic impurities are washed away. The desired compounds can then be eluted by changing the pH. This technique has been shown to yield highly purified catechol siderophores with greater efficiency than other methods. nih.gov

Column chromatography using silica (B1680970) gel or alumina is also a standard method for the purification of synthetic intermediates and final products. google.comsemanticscholar.org The polarity of the eluent can be adjusted to effectively separate compounds based on their differential adsorption to the stationary phase. semanticscholar.org In some cases, extractive distillation has also been employed for the separation of catechol mixtures on an industrial scale. google.com

Table 3: Purification Techniques for Catechol Phosphonate Derivatives

| Technique | Stationary Phase | Principle of Separation | Applicability |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase), Chiral Stationary Phases. nih.govchromatographyonline.com | Differential partitioning between the mobile and stationary phases based on polarity and other interactions. nih.govchromatographyonline.com | Separation of isomers and purification of final products. nih.gov |

| Boronate Affinity Chromatography | Boronate resin. nih.gov | Reversible covalent complex formation between the cis-diol of the catechol and the boronate groups on the resin. nih.gov | Selective isolation of catechol-containing compounds. nih.gov |

| Column Chromatography | Silica gel, Alumina. google.comsemanticscholar.org | Differential adsorption based on polarity. semanticscholar.org | Purification of synthetic intermediates and final products. |

Elucidation of Reaction Mechanisms and Pathways Involving Catechol Mono Dihydrogen Phosphonate

Intramolecular and Intermolecular Reactions of Catechol Mono(dihydrogen phosphonate)

The bifunctional nature of Catechol mono(dihydrogen phosphonate), possessing both a catechol moiety and a phosphate (B84403) group, allows for a range of potential intramolecular and intermolecular reactions.

While direct studies on the synthesis of Catechol mono(dihydrogen phosphonate) via redox-neutral pathways are not prominent, related methodologies for catechol synthesis provide mechanistic insights. A notable example is the iridium-catalyzed, one-step synthesis of catechols from phenols. nih.govresearchgate.netusfca.edu This reaction is considered redox-neutral and uses an oxyacetamide group attached to the phenol (B47542) as a directing group and, crucially, as the internal oxygen source for the C-H hydroxylation. nih.govresearchgate.net This approach avoids the need for external oxidants. nih.gov This type of intramolecular oxygen transfer highlights a potential pathway for the formation or modification of the catechol ring system under mild conditions. researchgate.netusfca.edu Similarly, phosphorus chemistry has seen the development of redox-neutral catalytic cycles, for instance, in converting phosphine (B1218219) oxides into reactive P(V) species without an external reductant. nih.gov A recently developed redox-neutral process allows for the transformation of various phosphate sources into reactive phosphorylation reagents using cyanuric chloride under ambient conditions, avoiding harsh high-energy reactions. researchgate.net

The catechol framework itself can participate directly in reactions through nucleophilic catalysis. The hydroxyl groups of catechol can act as nucleophiles, particularly when deprotonated. Research has demonstrated that catechol can accelerate the aminolysis of amino acid esters, a model for peptide bond formation. nih.gov This catalytic effect is enhanced in the presence of bases, which facilitate the deprotonation of a catechol hydroxyl group, increasing its nucleophilicity. nih.gov The proposed mechanism involves the nucleophilic attack of the catecholate anion on the ester, forming a more reactive intermediate that is then readily attacked by the amine. nih.gov

In the context of Catechol mono(dihydrogen phosphonate), the catechol hydroxyls could potentially act as intramolecular nucleophiles, attacking the phosphorus center. This could lead to the formation of a cyclic phosphate ester intermediate, especially under conditions that favor deprotonation of the catechol. The phosphate group itself, specifically the dianion HPO₄²⁻, has also been shown to act as a nucleophilic catalyst in the hydrolysis of benzoate (B1203000) esters, proceeding through the formation of an acyl phosphate intermediate. rsc.org

Reaction Kinetics and Thermodynamic Considerations

The kinetics and thermodynamics of phosphoryl transfer reactions are fundamental to understanding their feasibility and rate. Phosphate esters are kinetically stable but thermodynamically poised for reaction, a combination that makes them ideal for biological energy currency and signaling molecules. arizona.edu

Kinetic studies, often employing kinetic isotope effects (KIEs), provide detailed information about the transition state. acs.org By measuring reaction rates with different isotopes at specific positions, such as the leaving group oxygen, one can infer the degree of bond breaking in the transition state. acs.org For example, studies on phosphatases using p-nitrophenyl phosphate have used KIEs to probe whether general acid catalysis is involved in the transition state of the enzymatic reaction. acs.org

Investigating the Role of Directing Groups in Functionalization

The functionalization of aromatic compounds is a cornerstone of synthetic organic chemistry, enabling the construction of complex molecules with tailored properties. In the context of substituted catechols, the regiochemical outcome of a reaction is dictated by the electronic and steric nature of the substituents already present on the ring. The introduction of a phosphonate (B1237965) group, as in Catechol mono(dihydrogen phosphonate), adds a layer of complexity and opportunity for controlling the sites of further chemical modification. This section delves into the role of the phosphonate group as a directing group, influencing the reaction pathways and mechanisms of functionalization on the catechol ring.

The phosphonate moiety, -PO(OH)₂, is a strong electron-withdrawing group. This characteristic significantly perturbs the electron density distribution within the catechol ring, thereby influencing its reactivity towards electrophilic and nucleophilic reagents. Research into catecholate ligands bearing phosphonate anchoring groups has shown that the direct attachment of a phosphonate to the 4-position of the catechol ring substantially alters the donor ability of the catecholate ligand. uci.edu This electronic perturbation is a key factor in its directing effects.

In metal-catalyzed C-H functionalization reactions, the phosphonate group can act as a powerful directing group, primarily guiding substitution to the ortho position. This is achieved through the formation of a stable cyclic intermediate where the metal catalyst coordinates to the oxygen atom(s) of the phosphonate group. This chelation brings the catalytic center in close proximity to the C-H bonds at the positions ortho to the phosphonate group, facilitating their selective activation and subsequent functionalization.

The directing effect of the phosphonate group often competes with or complements the directing influence of the two hydroxyl groups of the catechol moiety. The hydroxyl groups are strong activating groups and are inherently ortho, para-directing for electrophilic aromatic substitution. Therefore, the regioselectivity of a given functionalization reaction on Catechol mono(dihydrogen phosphonate) will be a result of the interplay between these directing effects, the nature of the reagent, and the reaction conditions.

Detailed Research Findings

Recent studies on aryl phosphonates have provided significant insights into the directing capabilities of the phosphonate group. For instance, in iridium-catalyzed C-H borylation reactions, the phosphonate group has been successfully employed as a directing group to achieve selective ortho-borylation of the aromatic ring. This methodology allows for the conversion of readily available aryl phosphonates into valuable ortho-borylated phosphonates, which are versatile intermediates for further synthetic transformations.

The table below summarizes the theoretical regioselectivity of a representative electrophilic aromatic substitution reaction (nitration) on 4-phosphonocatechol, considering the combined directing effects of the hydroxyl and phosphonate groups.

| Position of Substitution | Directing Influence | Predicted Major/Minor Product | Rationale |

|---|---|---|---|

| 3 | ortho to -OH, meta to -PO(OH)₂ | Major | Activated by the strongly activating ortho hydroxyl group. |

| 5 | ortho to -OH, ortho to -PO(OH)₂ | Minor | Activated by one hydroxyl group but potentially deactivated by the adjacent electron-withdrawing phosphonate group. Steric hindrance may also play a role. |

| 6 | para to -OH, meta to -PO(OH)₂ | Major | Activated by the strongly activating para hydroxyl group. |

In the case of metal-catalyzed functionalization, such as the aforementioned C-H borylation, the directing effect of the phosphonate group via chelation can override the inherent electronic preferences of the ring, leading to high yields of the ortho-functionalized product. The following table illustrates the potential outcomes of a directed ortho-borylation of Catechol mono(dihydrogen phosphonate).

| Reactant | Reaction | Directing Group | Major Product | Approximate Yield (%) |

|---|---|---|---|---|

| Catechol mono(dihydrogen phosphonate) | Iridium-catalyzed C-H Borylation | -PO(OH)₂ | 3-Boryl-catechol mono(dihydrogen phosphonate) | 85 |

| Catechol mono(dihydrogen phosphonate) | Iridium-catalyzed C-H Borylation | -PO(OH)₂ | 5-Boryl-catechol mono(dihydrogen phosphonate) | 10 |

Note: The yields presented are hypothetical and based on trends observed for similar aryl phosphonate systems. Actual experimental results may vary.

Advanced Spectroscopic and Characterization Techniques for Catechol Mono Dihydrogen Phosphonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of catechol mono(dihydrogen phosphonate). By analyzing the spectra from different nuclei (¹H, ¹³C, and ³¹P), a detailed picture of the molecular framework can be constructed.

Proton (¹H) NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For catechol mono(dihydrogen phosphonate), the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the catechol ring and the acidic protons of the phosphonate (B1237965) and hydroxyl groups.

The aromatic region of the spectrum would display a complex pattern due to the three protons on the substituted catechol ring. Their chemical shifts are influenced by the electron-donating hydroxyl groups and the electron-withdrawing phosphonate group. A representative ¹H NMR spectrum of catechol shows peaks around 6.87 ppm and 6.95 ppm. researchgate.net The introduction of a phosphonate group would further shift these signals.

The protons of the P-OH groups in the dihydrogen phosphonate moiety are expected to produce a broad signal due to chemical exchange and hydrogen bonding. The chemical shift of these protons can vary significantly depending on the solvent and concentration. Similarly, the phenolic hydroxyl protons of the catechol ring will also present as broad, exchangeable signals.

Table 1: Predicted ¹H NMR Spectral Data for Catechol Mono(dihydrogen phosphonate)

| Proton Assignment | Predicted Chemical Shift (δ) in ppm | Multiplicity | Coupling Constants (J) in Hz |

| Aromatic C-H | 6.8 - 7.5 | Multiplet | - |

| Phenolic O-H | Variable (Broad) | Singlet | - |

| Phosphonate P-OH | Variable (Broad) | Singlet | - |

Note: Predicted values are based on typical chemical shifts for catechol and organophosphonate compounds.

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy probes the carbon skeleton of the molecule. Each unique carbon atom in catechol mono(dihydrogen phosphonate) will give rise to a distinct signal. The chemical shifts in ¹³C NMR are sensitive to the electronic environment of the carbon atoms.

The spectrum would feature signals for the six carbons of the catechol ring and any associated carbons. The carbons bearing the hydroxyl groups are expected to resonate at higher chemical shifts (typically in the 140-150 ppm range) compared to the other aromatic carbons. oregonstate.edu The carbon atom directly attached to the phosphorus atom will exhibit a characteristic splitting due to coupling with the ³¹P nucleus (¹JC-P), which is a key indicator of the phosphonate group's position on the ring. The magnitude of this coupling constant provides valuable structural information. nih.gov For instance, a one-bond P-C coupling constant (¹JP-C) of 145 Hz has been reported for a similar phosphonate compound. nih.gov

Table 2: Predicted ¹³C NMR Spectral Data for Catechol Mono(dihydrogen phosphonate)

| Carbon Assignment | Predicted Chemical Shift (δ) in ppm | ¹³C-¹H Coupling | ¹³C-³¹P Coupling (J) in Hz |

| C-OH | 140 - 150 | No | - |

| C-P | 120 - 135 | No | ¹JC-P ≈ 145 |

| Aromatic C-H | 115 - 130 | Yes | - |

Note: Predicted values are based on typical chemical shifts for catechol derivatives and organophosphonates. oregonstate.edunih.gov

Phosphorus-31 (³¹P) NMR Spectroscopy

Phosphorus-31 NMR (³¹P NMR) is a highly specific technique for observing phosphorus-containing compounds. Since ³¹P is a 100% abundant, spin-1/2 nucleus, this technique is both sensitive and straightforward to interpret for organophosphorus compounds. researchgate.net

For catechol mono(dihydrogen phosphonate), the ³¹P NMR spectrum is expected to show a single resonance, confirming the presence of a single phosphorus environment. The chemical shift of this signal is characteristic of a phosphonate group and is influenced by the nature of the substituents on the phosphorus atom. In proton-coupled ³¹P NMR spectra, the signal may appear as a multiplet due to coupling with the adjacent hydroxyl protons. However, proton-decoupled spectra are more common, which would show a sharp singlet. The chemical shift for phosphonates typically appears in a distinct region of the ³¹P NMR spectrum. researchgate.net The pH of the solution can also influence the chemical shift of the phosphate (B84403) species. researchgate.net

Table 3: Predicted ³¹P NMR Spectral Data for Catechol Mono(dihydrogen phosphonate)

| Phosphorus Environment | Predicted Chemical Shift (δ) in ppm | Multiplicity (Proton Decoupled) |

| Ar-PO(OH)₂ | 0 - 20 | Singlet |

Note: Predicted values are based on typical chemical shifts for arylphosphonic acids. researchgate.net

Magic Angle Spinning (MAS) NMR for Solid-State Analysis

While the aforementioned NMR techniques are typically performed on solutions, Magic Angle Spinning (MAS) NMR allows for the analysis of solid samples. This is particularly useful for characterizing the structure of catechol mono(dihydrogen phosphonate) in its solid, crystalline, or amorphous state.

Solid-state NMR can provide information about the molecular conformation and packing in the solid state. For instance, solid-state ¹³C NMR has been used to study catechol-containing products. researchgate.net In the case of catechol mono(dihydrogen phosphonate), ³¹P MAS NMR would be especially informative. The shielding anisotropy, which is averaged out in solution NMR, can be measured in solid-state NMR and provides detailed information about the electronic environment around the phosphorus nucleus.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of catechol mono(dihydrogen phosphonate) is expected to display characteristic absorption bands corresponding to the O-H, C-H, C=C, C-O, P=O, and P-O vibrations.

The broad absorption band in the high-frequency region (around 3200-3600 cm⁻¹) is indicative of the O-H stretching vibrations of the phenolic hydroxyl groups and the P-OH groups of the phosphonate moiety. The aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹.

The presence of the catechol ring is confirmed by the C=C stretching vibrations within the aromatic ring, which are expected in the 1450-1600 cm⁻¹ region. researchgate.net The C-O stretching of the phenolic groups would be observed around 1200-1300 cm⁻¹. researchgate.net

The phosphonate group has several characteristic vibrations. The P=O stretching vibration gives a strong absorption band, typically in the range of 1150-1300 cm⁻¹. The P-O-H deformations and P-O stretching vibrations are expected in the 900-1100 cm⁻¹ region. nih.gov

Table 4: Predicted FTIR Absorption Bands for Catechol Mono(dihydrogen phosphonate)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Phenolic & Phosphonic) | 3200 - 3600 | Broad, Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-O Stretch (Phenolic) | 1200 - 1300 | Strong |

| P=O Stretch | 1150 - 1300 | Strong |

| P-O Stretch | 900 - 1100 | Strong |

Note: Predicted values are based on typical vibrational frequencies for catechol and organophosphonate compounds. researchgate.netnih.gov

Attenuated Total Reflectance (ATR-FTIR) Spectroscopy

Attenuated Total Reflectance (ATR) is a versatile sampling technique used with Fourier Transform Infrared (FTIR) spectroscopy that allows for the direct analysis of solid or liquid samples with minimal preparation. materialsproject.orgnist.gov The technique is based on the principle of total internal reflection, where an infrared beam passes through a crystal of high refractive index (like diamond or germanium) and creates an evanescent wave that penetrates a small depth into the sample in contact with the crystal. materialsproject.orgnist.gov This interaction results in the absorption of specific infrared frequencies by the sample, providing a characteristic vibrational spectrum. materialsproject.orgnih.gov

For Catechol mono(dihydrogen phosphonate), the ATR-FTIR spectrum is expected to display a combination of vibrational modes characteristic of the catechol ring and the phosphonic acid group. While a definitive spectrum for the isolated compound is not widely published, a composite analysis based on related structures provides a strong predictive model. The phosphonate group (PO(OH)₂) is particularly sensitive to pH, and its vibrational bands in the 1200-900 cm⁻¹ region can shift significantly upon protonation, deprotonation, or binding to a surface. nih.govnih.gov

Key vibrational bands for phosphonic acids are found in the 900-1200 cm⁻¹ range, corresponding to P-O stretching vibrations. nih.gov Specifically, the ν(POH) vibration appears around 925 cm⁻¹, while the ν(PO₃²⁻) vibration is found near 970 cm⁻¹. nih.gov Studies on phosphonic acids adsorbed onto surfaces like boehmite (γ-AlOOH) show characteristic bands for P-O(H) vibrations, indicating the formation of inner-sphere surface complexes. nih.govresearchgate.net The main bands for catechol itself include C-C and C=C stretching, C-O stretching, and C-H bending vibrations. conicet.gov.arresearchgate.net For instance, the spectrum of catechol on titanium dioxide shows prominent peaks at 1486 cm⁻¹ (C-C stretch), 1263 cm⁻¹ (C-O stretch), and 1215 cm⁻¹ (C-H bend). conicet.gov.ar

Based on these analogous compounds, the following table outlines the expected characteristic peaks for Catechol mono(dihydrogen phosphonate).

Interactive Data Table: Predicted ATR-FTIR Vibrational Modes for Catechol Mono(dihydrogen phosphonate)

| Wavenumber (cm⁻¹) | Predicted Assignment | Functional Group | Reference |

| ~3400-3200 | O-H stretch (H-bonded) | Catechol -OH | orientjchem.orgorientjchem.org |

| ~3100-3000 | C-H stretch (aromatic) | Benzene (B151609) Ring | orientjchem.orgorientjchem.org |

| ~2900-2300 | O-H stretch (broad) | Phosphonic Acid P-OH | nist.gov |

| ~1600, ~1490 | C=C stretch | Benzene Ring | orientjchem.orgorientjchem.org |

| ~1480 | C-C stretch | Benzene Ring | researchgate.netconicet.gov.ar |

| ~1290 | P=O stretch | Phosphonic Acid | nist.gov |

| ~1260 | C-O stretch | Catechol C-O | researchgate.netconicet.gov.ar |

| ~1100-900 | P-O stretch | Phosphonic Acid | nih.govnih.govresearchgate.net |

| ~925 | P-OH deformation | Phosphonic Acid | nih.gov |

| ~850-750 | C-H out-of-plane bend | Benzene Ring | orientjchem.orgorientjchem.org |

Electronic Spectroscopy and Electrochemistry for Charge Transfer Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a key technique for probing the electronic transitions within a molecule. For Catechol mono(dihydrogen phosphonate), the spectrum is dominated by the π-π* transitions of the aromatic catechol ring. Unsubstituted catechol in aqueous solution typically exhibits a primary absorption peak around 275-280 nm. researchgate.netnist.gov The introduction of a phosphonate group at the 4-position is expected to have a modest effect on the position of this primary absorption band.

Studies on related phosphonate-functionalized catecholates, such as 4-diethoxyphosphorylbenzene-1,2-diol, have been conducted primarily in the context of their charge-transfer complexes with metals like palladium. uci.eduresearchgate.net In these complexes, new, lower-energy absorption bands appear, which are attributed to metal-to-ligand or ligand-to-metal charge transfer transitions. uci.edu The electronic properties, and thus the UV-Vis spectrum, of catechol derivatives can be significantly perturbed by the electronic nature of their substituents and their immediate chemical environment, including solvent polarity and pH. uci.edursc.org For example, the UV-Vis spectrum of a catechol solution changes with pH, indicating different degrees of π-conjugation upon deprotonation. researchgate.net

Interactive Data Table: Expected UV-Vis Absorption for Catechol Mono(dihydrogen phosphonate)

| Analyte | λmax (nm) | Transition Type | Solvent/Conditions | Reference |

| Catechol (reference) | ~276 | π → π | Water | nist.gov |

| Catechol-Chitosan | 280 | π → π | Aqueous buffer (pH 5.5-6) | researchgate.net |

| Predicted Catechol Mono(dihydrogen phosphonate) | ~280 | π → π* | Aqueous Solution | researchgate.netnist.gov |

Cyclic Voltammetry (CV) for Redox Properties

Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox properties of chemical species. The electrochemistry of catechol and its derivatives is well-documented, characterized by a quasi-reversible, two-electron, two-proton oxidation process that converts the catechol to its corresponding o-benzoquinone. ias.ac.innih.govelectrochemsci.org

The introduction of a phosphonate group, which is electron-withdrawing, is expected to make the catechol ring more difficult to oxidize. This should result in a positive shift of the oxidation potential compared to unsubstituted catechol. Research by Seraya et al. on catechol 4-diethoxyphosphorylbenzene-1,2-diol—a dialkyl ester analog of the title compound—provides valuable insight. uci.edu Their studies on a palladium complex of this ligand showed that the direct attachment of the phosphonate anchor significantly perturbs the donor ability of the catecholate. uci.eduresearchgate.net The redox events observed were assigned to the catecholate/semiquinone and semiquinone/quinone couples. Although the potentials were measured for the palladium complex, they demonstrate the electronic influence of the phosphonate group. uci.edu At a glassy carbon electrode in various aqueous buffer solutions, catechol typically shows a well-defined anodic peak (Epa) and a corresponding cathodic peak (Epc) related to the C₆H₄(OH)₂ / C₆H₄O₂ redox couple. researchgate.netresearchgate.net

Interactive Data Table: Redox Potentials for a Catechol Phosphonate Analog

Data below is for the complex [(Et-phoscat)Pd(pdi)] in CH₂Cl₂ with 0.1 M [NBu₄][PF₆] vs Fc⁺/Fc, which serves as an analog to understand the electronic effects on the catechol moiety.

| Redox Couple | E1/2 (V vs Fc⁺/Fc) | Assignment | Reference |

| First Oxidation | +0.42 | Catecholate/Semiquinone | uci.edu |

| Second Oxidation | +1.20 | Semiquinone/Quinone | uci.edu |

Note: These potentials are for the diethoxy-protected analog within a palladium complex and are not absolute values for Catechol mono(dihydrogen phosphonate) but illustrate the redox behavior of a phosphonate-substituted catechol.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural details of a compound through the analysis of its molecular ion and fragmentation patterns. For Catechol mono(dihydrogen phosphonate) (C₆H₇O₅P), the calculated molecular weight is 190.0031 g/mol . In an electrospray ionization (ESI) mass spectrum, the compound would be expected to be observed primarily as its deprotonated ion [M-H]⁻ at m/z 188.9958 in negative ion mode.

The fragmentation of this ion under collision-induced dissociation (CID) would likely proceed through several characteristic pathways. General fragmentation patterns for aromatic compounds, alcohols, and organophosphorus compounds provide a basis for predicting these pathways. libretexts.orglibretexts.org Fragmentation of catechol itself often involves the loss of CO (carbonyl group) and C₂H₂ (acetylene). researchgate.net For phosphorylated molecules, cleavages adjacent to the phosphate or phosphonate group are common. nih.gov It is plausible that fragmentation of [Catechol mono(dihydrogen phosphonate) - H]⁻ would involve:

Loss of H₂O: A common fragmentation for molecules with hydroxyl groups.

Loss of H₃PO₃: Cleavage of the C-P bond to lose the phosphonic acid moiety (82 Da).

Loss of PO₃⁻: Formation of the metaphosphate ion (79 Da).

Ring Cleavage: Subsequent fragmentation of the aromatic ring.

Interactive Data Table: Predicted ESI-MS Fragmentation for Catechol Mono(dihydrogen phosphonate)

| m/z (Negative Ion Mode) | Predicted Ion Formula | Predicted Fragmentation Pathway |

| 188.9958 | [C₆H₆O₅P]⁻ | [M-H]⁻ |

| 170.9852 | [C₆H₄O₄P]⁻ | [M-H - H₂O]⁻ |

| 109.0295 | [C₆H₅O₂]⁻ | [M-H - HPO₃]⁻ |

| 107.0138 | [C₆H₃O₂]⁻ | [M-H - H₃PO₃]⁻ |

| 78.9592 | [PO₃]⁻ | Cleavage yielding metaphosphate ion |

X-ray Based Techniques for Solid-State Structure

X-ray Diffraction (XRD) for Crystallography

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure, yielding information on bond lengths, bond angles, and crystal packing. While standard powder XRD patterns are available for many substances from databases like the JCPDS-International Centre for Diffraction Data, a specific, solved single-crystal structure for Catechol mono(dihydrogen phosphonate) has not been reported in the searched literature. nist.govnist.gov

However, based on the crystal structures of related organic dihydrogen phosphates and phosphonates, one can predict the key structural features. researchgate.netresearchgate.net The dominant feature in the crystal lattice would be an extensive network of intermolecular hydrogen bonds. The phosphonic acid group, with two acidic protons and a phosphoryl oxygen acceptor, is a potent hydrogen bond donor and acceptor. The two hydroxyl groups of the catechol moiety would also participate significantly in this network.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure

Fundamental Principles of XPS Analysis

XPS is based on the photoelectric effect, where X-rays are used to eject core-level electrons from the atoms in the sample. The kinetic energy of these photoemitted electrons is measured, and their binding energy can be calculated. This binding energy is unique to each element and its specific chemical environment, allowing for detailed chemical state analysis. The technique is surface-sensitive, typically probing the top 2-10 nanometers of a material.

High-Resolution Spectral Analysis of Catechol Mono(dihydrogen phosphonate)

High-resolution XPS spectra of the C 1s, O 1s, and P 2p regions are essential for a detailed analysis of Catechol mono(dihydrogen phosphonate). Deconvolution of these spectra allows for the identification and quantification of the different chemical states of each element.

Carbon (C 1s) Spectrum:

The C 1s spectrum of Catechol mono(dihydrogen phosphonate) is expected to be complex due to the various types of carbon bonds present in the catechol ring. The aromatic nature of the ring and its hydroxyl substituents lead to distinct peaks in the C 1s envelope.

The deconvolution of the C 1s spectrum would likely reveal the following components:

C-C/C=C bonds: A primary peak corresponding to the carbon atoms in the benzene ring that are not bonded to oxygen. This peak is typically found at a binding energy of around 284.4-285.3 eV. researchgate.net

C-O bonds: A peak at a higher binding energy, approximately 285.9 eV to 286.5 eV, is attributed to the carbon atoms in the catechol ring that are single-bonded to the hydroxyl groups. researchgate.net The electronegativity of the oxygen atom causes a shift to a higher binding energy compared to the C-C bonds. eag.com

Interactive Data Table: Expected C 1s Binding Energies for Catechol Mono(dihydrogen phosphonate)

| Chemical Bond | Expected Binding Energy (eV) | Reference |

| C-C / C=C | 284.4 - 285.3 | researchgate.net |

| C-O | 285.9 - 286.5 | researchgate.net |

Oxygen (O 1s) Spectrum:

The O 1s spectrum provides information about the different oxygen environments in the molecule, namely the hydroxyl groups of the catechol and the phosphonate group.

The deconvolution of the O 1s spectrum is expected to show:

P=O/C=O: A component around 531.6 eV, which can be attributed to the doubly bonded oxygen in the phosphonate group (P=O). researchgate.net

P-O-C / C-O: A peak at approximately 532.6 eV, corresponding to the oxygen atom linking the catechol ring to the phosphorus atom. researchgate.net

C-OH / P-OH: A significant peak around 533.3 eV, which is characteristic of the hydroxyl groups attached to the catechol ring and the P-OH groups of the phosphonate moiety. researchgate.net

Interactive Data Table: Expected O 1s Binding Energies for Catechol Mono(dihydrogen phosphonate)

| Chemical Bond | Expected Binding Energy (eV) | Reference |

| P=O / C=O | 531.6 | researchgate.net |

| P-O-C / C-O | 532.6 | researchgate.net |

| C-OH / P-OH | 533.3 | researchgate.net |

Phosphorus (P 2p) Spectrum:

The P 2p spectrum is a direct indicator of the presence and chemical state of the phosphonate group. For organophosphonates, the P 2p peak is typically observed in the range of 132-134 eV.

The high-resolution P 2p spectrum would be deconvoluted to distinguish between the different phosphorus-oxygen bonds:

P-C/P-O: The deconvoluted peaks for the P 2p spectra are expected at approximately 132.9 eV and 134 eV, which can be assigned to P-C and P-O bonds, respectively. researchgate.net These binding energies are characteristic of a pentavalent, tetra-coordinated phosphorus atom within a phosphate-like structure. researchgate.netnih.gov

Interactive Data Table: Expected P 2p Binding Energies for Catechol Mono(dihydrogen phosphonate)

| Chemical Bond | Expected Binding Energy (eV) | Reference |

| P-C | 132.6 - 132.9 | researchgate.netresearchgate.net |

| P-O | 134.0 | researchgate.net |

Surface Composition and Electronic Structure Insights

Quantitative analysis of the XPS peak areas allows for the determination of the elemental composition of the surface of Catechol mono(dihydrogen phosphonate). This information is crucial for verifying the stoichiometry of the compound on a surface and for understanding its purity. The precise binding energies and the shifts in these energies provide a detailed picture of the electronic structure. For instance, the binding energy shifts in the C 1s and O 1s spectra upon binding to a metal oxide surface can indicate the formation of chemical bonds and the nature of the surface coordination. The study of related catecholate ligands with phosphonate anchoring groups suggests that the electronic properties of the catecholate can be significantly influenced by the phosphonate group. nih.gov

Computational and Theoretical Investigations of Catechol Mono Dihydrogen Phosphonate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine electronic structure, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to probe its electronic characteristics. For Catechol mono(dihydrogen phosphonate), DFT calculations would begin by finding the minimum energy structure. The stability of this optimized geometry is confirmed by ensuring there are no imaginary frequencies in a vibrational frequency analysis. bohrium.com

Studies on related catechol phosphonate (B1237965) ligands have shown that the phosphonate group acts as an electron-withdrawing group, which can significantly influence the electronic properties of the catechol ring. uci.edunih.gov DFT calculations can quantify this effect by calculating properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.gov These frontier orbitals are crucial for understanding the molecule's reactivity, with the HOMO energy relating to its ability to donate electrons and the LUMO energy to its ability to accept them. For instance, in a study on phosphonate imine compounds, HOMO-LUMO energy gaps were calculated to be in the range of 3.9 to 5.2 eV using the B3LYP functional. bohrium.com Similarly, DFT has been used to calculate the HOMO-LUMO energy levels for catalyst systems involving catechol and phosphorus compounds. nih.gov

Table 1: Representative Functionals and Basis Sets in DFT Studies

| Component | Examples | Purpose |

|---|---|---|

| Functionals | B3LYP, PBE0, M06-2X | Approximates the exchange-correlation energy, a key component of the total electronic energy. |

| Basis Sets | 6-31G(d,p), 6-311+G(d,p), def2-TZVP | Mathematical functions used to represent the atomic orbitals in the molecule. |

While DFT excels at describing the ground electronic state, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate excited states. This makes TD-DFT a powerful tool for predicting and interpreting spectroscopic properties, such as UV-visible absorption spectra. bohrium.comresearchgate.net

For Catechol mono(dihydrogen phosphonate), TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) and identify the nature of the corresponding electronic transitions (e.g., π→π* or n→π* transitions). Computational studies on other phosphonates have successfully correlated TD-DFT results with experimental spectra. bohrium.com These calculations are often performed using a Polarizable Continuum Model (PCM) to simulate the effect of different solvents on the spectrum. bohrium.com Research on catechol adsorbed on TiO2 nanoclusters has also utilized real-time TD-DFT simulations to understand its optical response, demonstrating the method's utility in analyzing interactions with other materials. researchgate.net

To gain a deeper understanding of bonding and reactivity, the charge distribution within the molecule is analyzed. Natural Bond Orbital (NBO) analysis is a common technique used to study the distribution of electron density and the interactions between orbitals. bohrium.comresearchgate.net NBO analysis can reveal details about atomic charges, hybridization, and hyperconjugative interactions (stabilizing interactions resulting from orbital overlap). bohrium.com In studies of phosphonate compounds, NBO analysis has been used to identify intramolecular charge transfers that contribute to molecular stability. bohrium.com

For Catechol mono(dihydrogen phosphonate), NBO analysis would likely show a significant polarization of the P-O bonds and a positive charge on the phosphorus atom. The analysis of the frontier molecular orbitals (FMOs), the HOMO and LUMO, provides a map of where the molecule is most likely to react. The distribution of these orbitals indicates the electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For example, in catechol derivatives, the HOMO is typically located on the catechol ring, while the nature and location of the LUMO can be influenced by substituents like the phosphonate group.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the motion of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule behaves in a dynamic environment. This is particularly useful for conformational analysis and for studying interactions with solvent molecules or larger biological systems. researchgate.net

For Catechol mono(dihydrogen phosphonate), MD simulations could explore its conformational landscape, identifying the most stable orientations of the phosphonate group relative to the catechol ring. Simulations can also shed light on intermolecular interactions, such as hydrogen bonding with water. Research on catechol adsorption on wet silica (B1680970) surfaces has used MD to show how the molecule interacts with surface water molecules and silanols through hydrogen bonds and dispersion forces. researchgate.net Other studies have used MD to investigate the stability of catechol-containing polymers on nanoparticles and to simulate the behavior of the enzyme Catechol-O-methyltransferase, which processes catechol substrates. researchgate.netnih.gov These examples highlight how MD can be applied to understand the interactions of Catechol mono(dihydrogen phosphonate) in various media.

Theoretical Studies on Anion Binding and Recognition by Catechol Systems

The catechol moiety is a well-known motif for anion binding, a property that is explored both experimentally and theoretically. The two adjacent hydroxyl groups can act as hydrogen bond donors, forming a chelating "bite" that can selectively bind anions. nih.gov

Computational studies, often in conjunction with NMR experiments, have investigated the binding of various anions by catechols. nih.gov These studies show that catechol binds chloride much more strongly than bromide, a selectivity attributed to the bite angle of the catechol hydroxyl groups being particularly suitable for the smaller chloride anion. nih.gov The introduction of a phosphonate group to the catechol ring would be expected to modulate this binding behavior. The electron-withdrawing nature of the phosphonate could enhance the acidity of the catechol protons, potentially leading to stronger hydrogen bonds and increased anion affinity, similar to how a nitro group enhances chloride binding in nitrocatechol. nih.gov Theoretical models can calculate the binding energies and geometries of these catechol-anion complexes, providing a rationale for observed selectivities.

Table 2: Experimentally Determined Anion Binding Affinities for Catechol

| Anion | Binding Constant (Kₐ) in Acetonitrile (M⁻¹) |

|---|---|

| Cl⁻ | 140 |

| Br⁻ | < 5 |

| I⁻ | < 5 |

| HSO₄⁻ | 20 |

Data sourced from studies on 1,2-dihydroxybenzene (catechol). nih.gov

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is an indispensable tool for elucidating chemical reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. This involves locating and characterizing stationary points, including intermediates and, most importantly, transition states (the highest energy point along the reaction coordinate). The energy of the transition state determines the activation energy barrier of the reaction.

For Catechol mono(dihydrogen phosphonate), computational modeling could be used to explore various reaction pathways, such as its synthesis, hydrolysis, or catalytic activity. For instance, the mechanism of the Michaelis-Arbuzov reaction, a common method for forming C-P bonds in phosphonates, could be modeled to understand its energetics and intermediates. acs.orgorganic-chemistry.org Furthermore, studies on the catalytic oxidation of catechol to o-benzoquinone have used computational methods to investigate the mechanism. rsc.org Similarly, the role of catechol and phosphorus compounds as co-catalysts in dehydrative amidation has been explored computationally. nih.gov These approaches could be applied to understand how Catechol mono(dihydrogen phosphonate) might participate in or undergo chemical transformations, providing a detailed, molecular-level picture of the reaction dynamics.

Applications in Advanced Chemical Systems and Materials Science

Ligand Design and Coordination Chemistry

The strategic design of ligands is fundamental to the development of coordination complexes with tailored electronic and reactive properties. Catechol phosphonates serve as versatile building blocks in this endeavor.

Synthesis of Catecholate Ligands with Phosphonate (B1237965) Anchoring Groups

The synthesis of catecholate ligands featuring phosphonate anchoring groups has been systematically developed to create molecules capable of strong and stable attachment to various substrates. nih.govscispace.comacs.org Two notable examples are 4-diethoxyphosphorylbenzene-1,2-diol, referred to as ((Et)phoscat)H₂, and 4-(diethoxyphosphorylmethyl)benzene-1,2-diol, or ((Et)Bnphoscat)H₂. nih.govscispace.com

The synthesis of ((Et)phoscat)H₂ is a three-step process starting from pyrocatechol (B87986). nih.govscispace.com In contrast, the preparation of ((Et)Bnphoscat)H₂, which includes a methylene (B1212753) spacer between the catechol ring and the phosphonate group, is a more extended six-step linear synthesis originating from protocatechuic acid. nih.govscispace.com To enhance their utility for binding to nanocrystalline metal oxides, these catechol derivatives can be further converted to their trimethylsilyl-protected forms. nih.govacs.org

Formation of Charge-Transfer Complexes with Transition Metals (e.g., Palladium, Platinum)

Phosphonate-functionalized catecholates have been successfully employed in the formation of charge-transfer complexes with transition metals. nih.govscispace.comacs.org Specifically, square-planar palladium(II) complexes with the general formula (catecholate)Pd(pdi), where 'pdi' represents N,N'-bis(mesityl)phenanthrene-9,10-diimine, have been synthesized. nih.govacs.org These complexes exhibit notable electronic properties, which have been investigated using electronic spectroscopy and cyclic voltammetry. nih.govscispace.comacs.org The formation of such charge-transfer complexes allows for a detailed examination of the electronic interplay between the catecholate ligand and the metal center. semanticscholar.org

Modulating Donor Ability of Catecholate Ligands via Phosphonate Attachment

The attachment of a phosphonate group to the catecholate ring significantly influences the ligand's electron-donating ability. nih.govacs.org When the phosphonate anchor is directly attached to the 4-position of the catecholate ring, as in the ((Et)phoscat)²⁻ ligand, the electron-withdrawing nature of the phosphonate group perturbs the donor properties of the catecholate. nih.govuci.edu

However, the introduction of a single methylene spacer, as seen in the ((Et)Bnphoscat)²⁻ ligand, effectively isolates the catecholate from the phosphonate's electron-withdrawing effects. nih.govuci.edu This structural modification helps to preserve the inherent donor characteristics of the catecholate moiety. nih.gov The ability to tune the electronic properties of the catecholate ligand through the strategic placement of the phosphonate anchor is a critical aspect of designing ligands for specific applications in catalysis and materials science. nih.gov

Surface Chemistry and Immobilization Technologies

The phosphonate group provides a robust mechanism for anchoring catecholate complexes onto various surfaces, a critical feature for the development of functionalized materials and heterogeneous catalysts.

Grafting and Covalent Immobilization on Metal Oxide Surfaces (e.g., TiO₂, SiO₂, ITO)

Catechol mono(dihydrogen phosphonate) and its derivatives are particularly effective for grafting and covalent immobilization onto a range of metal oxide surfaces. nih.govacs.org These functionalized catecholates have been specifically designed for binding to nanocrystalline titanium dioxide (TiO₂). acs.orguci.edu The phosphonate group exhibits a strong affinity for metal oxide surfaces, leading to the formation of stable, covalently bound monolayers. researchgate.netresearchgate.net

While the primary focus has been on TiO₂, the principles of phosphonate-based anchoring are applicable to other important metal oxides such as silicon dioxide (SiO₂) and indium tin oxide (ITO). researchgate.netresearchgate.net The ability to modify these surfaces opens up possibilities for creating novel electronic devices, sensors, and catalytic systems. researchgate.net

Mechanisms of Phosphonate Adsorption and Surface Complexation (e.g., Inner-Sphere Complexes)

The adsorption of phosphonates onto metal oxide surfaces is a complex process governed by several factors, including pH and the nature of the metal oxide. acs.orgnih.gov The primary mechanism involves the formation of inner-sphere complexes, where the phosphonate group directly coordinates to the metal centers on the oxide surface. scielo.brresearchgate.net This type of bonding is characterized by the displacement of surface hydroxyl groups and the formation of strong, covalent M-O-P linkages. researchgate.netresearchgate.net

The adsorption process is often pH-dependent, with the surface charge of the metal oxide and the protonation state of the phosphonic acid playing crucial roles. researchgate.netcdnsciencepub.com Under acidic conditions, the surface of many metal oxides is positively charged, facilitating the electrostatic attraction of the negatively charged phosphonate species. acs.org This initial electrostatic interaction is followed by the formation of the more stable inner-sphere complex through ligand exchange. scielo.br The robust nature of this inner-sphere complexation is responsible for the high stability of phosphonate-anchored layers on metal oxide surfaces.

Development of Self-Assembled Monolayers (SAMs) with Catechol Mono(dihydrogen phosphonate)

The development of self-assembled monolayers (SAMs) utilizing molecules that possess both catechol and phosphonate moieties, such as Catechol mono(dihydrogen phosphonate), represents a sophisticated approach to surface functionalization. This strategy leverages the distinct and complementary binding affinities of the two functional groups to create highly stable and well-ordered monolayers on a variety of substrates, particularly metal oxides.

The phosphonate head group is a promising alternative to traditional thiol and silane systems for creating SAMs, as it forms robust and well-defined films on a wide range of oxide surfaces. nih.gov Organophosphonic acid SAMs have demonstrated the ability to form stable, well-organized layers on surfaces like silicon oxide, titanium oxide (TiO₂), and zirconium oxide (ZrO₂). nih.govacs.org The phosphonate group provides a strong anchor, which is crucial for the long-term stability of the functionalized surface. nih.gov Studies comparing phosphonic and carboxylic acid SAMs on Ti-6Al-4V substrates found that phosphonic acids created more stable and well-ordered layers, which is advantageous for practical applications. mdpi.com

Simultaneously, the catechol group, inspired by the adhesive proteins of marine mussels, offers versatile functionality. The vicinal hydroxyl groups of the catechol moiety can interact with surfaces through various modes, including hydrogen bonding, metal coordination, and π-π stacking. mdpi.comnih.gov This multi-modal interaction capability allows for strong adhesion to both organic and inorganic surfaces.

By integrating both a phosphonate anchor and a catechol functional group into a single molecule like Catechol mono(dihydrogen phosphonate), a bifunctional SAM can be created. The phosphonate group ensures robust, covalent-like attachment to metal oxide substrates, forming a dense and ordered monolayer. The outward-facing catechol groups then present a new, functional surface whose properties can be tailored for specific applications, such as promoting adhesion or serving as a platform for further chemical reactions. The table below summarizes the distinct roles of these functional groups in the formation of SAMs.

| Functional Group | Primary Role in SAM Formation | Typical Substrates | Binding Mechanism | Resulting SAM Characteristics |

|---|---|---|---|---|

| Phosphonate (-PO₃H₂) | Strong, stable anchoring | Metal Oxides (e.g., TiO₂, ZrO₂, Al₂O₃, SiO₂) | Forms strong bonds with surface hydroxyl groups | High stability, well-ordered, dense packing nih.govacs.org |

| Catechol (-C₆H₄(OH)₂) | Adhesion and surface functionalization | Metals, Metal Oxides, Polymers | Coordination bonds, hydrogen bonds, π-π stacking mdpi.comnih.gov | Versatile adhesion, redox activity, platform for secondary functionalization |

Catalytic Systems and Mechanistic Probes

Catechol-Functionalized Surfaces for Catalytic Activity

Catechol-functionalized surfaces have emerged as a significant area of interest for developing advanced catalytic systems. The inherent chemical properties of the catechol moiety—namely its redox activity and strong chelating ability—make it an ideal candidate for immobilizing and interacting with catalytically active species. When catechols are anchored to a surface, they can create a localized environment that enhances catalytic performance.

One primary application is in biocatalysis, where catechol-based coatings, such as those formed by the oxidative polymerization of dopamine (polydopamine), serve as a versatile platform for enzyme immobilization. berkeley.edu The polydopamine surface reacts readily with nucleophilic groups (e.g., amines and thiols) present in enzymes, allowing for their covalent conjugation. This method has been used to immobilize enzymes on various supports, including magnetic nanoparticles, which increases enzyme stability and allows for easy recovery and reuse of the biocatalyst. berkeley.edu

Furthermore, the catechol groups themselves can participate directly in catalytic processes. The redox couple of catechol/o-quinone allows the surface to act as an electron mediator in electrochemical reactions. Catechol-functionalized surfaces can also chelate metal ions, which can then act as catalytic centers. For instance, polydopamine coatings have a high affinity for heavy metal ions and can be used for water detoxification, where the surface captures and removes contaminants. berkeley.edu This same chelating ability can be harnessed to bind catalytically active metal centers for various chemical transformations.

Bio-inspired Catalytic Approaches Utilizing Catechol Components

Nature provides numerous examples of catechol's role in biological functions, from the adhesion of marine mussels to redox mediation. mdpi.comnih.gov These natural systems have inspired the design of novel catalytic materials that mimic biological processes. researchgate.net A key bio-inspired approach involves using the redox chemistry of catechols to drive or facilitate catalytic reactions.

A notable example is the biomimetic catalytic activity observed in the functionalization of metal-organic frameworks (MOFs). In a study involving the coating of HKUST-1, a copper-based MOF, with synthetic catechols, the rapid formation of the coating was attributed to the catalytic activity of Cu(II) dimers present on the MOF's external surface, which mimics the action of catecholase enzymes. nih.gov This process demonstrates how a catechol-functionalized surface can be created through a reaction that is itself catalyzed by a bio-inspired mechanism.

Another bio-inspired strategy is the development of materials that replicate the cross-linking mechanisms found in mussel adhesive proteins. researchgate.net The oxidation of catechol to quinone, followed by reactions with nucleophiles or other catechols, is a fundamental process in the formation of the mussel byssus. researchgate.net This chemistry is now being exploited to create hydrogels and other materials where the cross-linking process, which imparts structural integrity and functionality, can be controlled catalytically, often using enzymes like peroxidases or changes in pH. orientjchem.orgnih.gov

Exploration of Catechol Mono(dihydrogen phosphonate) as a Component in Heterogeneous and Homogeneous Catalysis

Catechol mono(dihydrogen phosphonate) is a molecule uniquely suited for bridging homogeneous and heterogeneous catalysis due to its bifunctional nature.

In Heterogeneous Catalysis: The phosphonate group serves as a powerful anchoring moiety for immobilizing the molecule onto solid supports, particularly metal oxides. This allows for the creation of a heterogeneous catalyst where the catalytically active part of the molecule—the catechol group—is exposed to the reaction medium while the catalyst itself remains in the solid phase. Such a system combines the advantages of high catalyst activity and selectivity, often associated with homogeneous catalysts, with the ease of separation and recyclability characteristic of heterogeneous catalysts. The catechol-functionalized support could be used to chelate metal ions, creating single-site heterogeneous catalysts with well-defined active centers.

In Homogeneous Catalysis: The catechol portion of the molecule can act as a bidentate ligand for metal centers in a homogeneous catalytic system. Recently, it has been reported that the catalytic activity of certain phosphorus compounds in dehydrative amidation reactions is significantly enhanced by the addition of catechol derivatives. nih.gov This suggests a synergistic interaction where the catechol derivative participates in the catalytic cycle. A molecule like Catechol mono(dihydrogen phosphonate) could potentially act as both a ligand and a co-catalyst in such systems, with the phosphonate group modifying solubility and stability.

The table below outlines the potential roles of Catechol mono(dihydrogen phosphonate) in these two catalytic domains.

| Catalysis Type | Role of Phosphonate Group | Role of Catechol Group | Potential Application |

|---|---|---|---|

| Heterogeneous | Covalent-like anchoring to solid supports (e.g., metal oxides) | Ligand for immobilizing catalytic metal centers; redox mediator | Recyclable catalysts for oxidation, reduction, or C-C coupling reactions |

| Homogeneous | Modifies solubility and stability of the catalyst complex | Bidentate ligand for metal catalysts; co-catalyst in dehydration reactions nih.gov | Fine chemical synthesis, such as amidation and esterification |

Biomimetic and Prodrug Design Principles (Chemical Aspects)

Integration of Catechol Moieties into Mussel-Inspired Biomimetic Polymers

The remarkable ability of marine mussels to adhere to diverse surfaces under wet and turbulent conditions is primarily attributed to the presence of catechol-containing amino acids, specifically 3,4-dihydroxy-L-phenylalanine (L-DOPA), in their foot proteins. orientjchem.orgnih.gov This natural adhesion mechanism has inspired a burgeoning field of materials science focused on integrating catechol moieties into synthetic and natural polymers to create advanced biomimetic materials with superior adhesive properties. orientjchem.org

The core principle involves chemically modifying a polymer backbone with catechol-containing molecules, such as dopamine or L-DOPA. nih.gov This functionalization endows the polymer with the versatile binding capabilities of the catechol group. These capabilities include forming strong, reversible coordination bonds with metal ions and metal oxide surfaces, as well as irreversible covalent bonds through oxidation-driven cross-linking. nih.govnih.gov

A wide array of polymers has been functionalized with catechols to mimic mussel adhesion, including:

Natural Polymers: Chitosan, hyaluronic acid, and gellan gum have been modified with dopamine or other catechol derivatives. nih.govacs.org This approach combines the inherent biocompatibility and biodegradability of the natural polymer with the strong wet adhesion properties conferred by the catechol group.

Synthetic Polymers: Synthetic polymers like poly(lactic acid) and polyacrylates have also been functionalized with catechol groups. orientjchem.orgrsc.org This allows for precise control over the mechanical properties and degradation profile of the resulting adhesive material.

The integration of these catechol moieties is a key step in developing materials for biomedical applications, such as tissue adhesives, wound dressings, and drug delivery systems, where strong adhesion in a wet physiological environment is critical. nih.govnih.gov

Chemical Modification Strategies for Phosphonate Prodrugs

Phosphonate-containing compounds, such as Catechol mono(dihydrogen phosphonate), often face challenges in biological applications due to the high negative charge of the phosphonate group at physiological pH, which can hinder their ability to cross cell membranes. nih.govnih.govresearchgate.net To overcome this limitation, various chemical modification strategies are employed to create prodrugs. These prodrugs are inactive derivatives that can traverse cellular barriers and then undergo bioactivation to release the active phosphonate drug. cardiff.ac.uk

The primary goal of these modifications is to mask the dianionic phosphonate moiety, rendering the molecule more lipophilic. cardiff.ac.uk Common strategies involve the esterification of the phosphonic acid, which can be broadly categorized as follows:

Symmetrical and Asymmetrical Diesters: The phosphonate group can be converted into a diester. While simple dialkyl esters tend to be overly stable in biological systems, more labile groups are preferred. nih.gov Acyloxyalkyl esters, such as the pivaloyloxymethyl (POM) moiety, are a widely used class of prodrugs. nih.gov These are cleaved by cellular esterases to form a hydroxymethyl intermediate, which then spontaneously releases formaldehyde to yield the active drug. nih.gov Another common example is the isopropoxycarbonyloxymethyl (POC) group. frontiersin.org The creation of asymmetrical diesters introduces a chiral center at the phosphorus atom, which can sometimes complicate synthesis but offers the potential for stereospecific drug delivery. nih.gov

Phosphonamidates: In this approach, one or both of the hydroxyl groups of the phosphonate are replaced with an amino acid ester, forming a phosphonamidate. rsc.org These prodrugs, often referred to as "ProTides," can be recognized by cellular enzymes that cleave the amide bond, releasing the active phosphonate. The choice of amino acid and its corresponding ester can be tailored to target specific cellular uptake pathways and enzymatic activities. rsc.org

Cyclic Prodrugs: Strategies such as the cycloSal approach involve masking the phosphonate with a salicyl alcohol derivative, creating a cyclic ester. nih.gov These have been designed for improved cellular penetration. A variation of this is the HepDirect strategy, which utilizes a chiral diol to form a cyclic prodrug designed to be activated by enzymes predominantly found in liver tissue, thereby targeting the drug to the liver. nih.govfrontiersin.org

The bioactivation of these prodrugs is a critical aspect of their design, typically relying on a cascade of enzymatic and chemical reactions. For instance, the S-acylthioethyl (SATE) ester prodrugs are cleaved by esterases to a thiol intermediate, which then cyclizes to release the active phosphonate and ethylene sulfide. nih.gov

Table 1: Overview of Phosphonate Prodrug Modification Strategies

| Prodrug Strategy | Masking Moiety | Activation Mechanism | Key Features |

|---|---|---|---|

| Acyloxyalkyl Esters | Pivaloyloxymethyl (POM), Isopropoxycarbonyloxymethyl (POC) | Enzymatic cleavage by esterases followed by chemical decomposition. nih.gov | Well-established, improved stability over phosphate (B84403) counterparts. nih.gov |

| Phosphonamidates (ProTides) | Amino acid esters | Enzymatic cleavage of the P-N bond. rsc.org | Can utilize amino acid transporters for cellular uptake. |

| S-Acylthioethyl (SATE) Esters | Thioester-containing alkyl group | Initial esterase cleavage followed by intramolecular cyclization. nih.gov | Alternative to oxygen-based esters. |

| HepDirect | 1-Aryl-1,3-propanyl esters | Oxidative cleavage by cytochrome P450 isozymes in the liver. frontiersin.org | Provides liver-specific targeting. frontiersin.org |

| cycloSal | Salicyl alcohol derivatives | Hydrolytic cleavage. nih.gov | Creates a cyclic structure to enhance cell penetration. nih.gov |

Design of Phosphonate-based Compounds for Interaction with Biological Targets (Chemical Mechanism Focus)

The design of phosphonate-based compounds, including those derived from Catechol mono(dihydrogen phosphonate), for interaction with biological targets is primarily based on their ability to act as stable mimics of phosphate esters or as transition-state analogues for enzymatic reactions. eurekaselect.comresearchgate.net The inherent stability of the carbon-phosphorus (C-P) bond, which is resistant to enzymatic and chemical hydrolysis, is a cornerstone of their utility in medicinal chemistry. nih.govresearchgate.net

Isosteric Mimics of Phosphates: